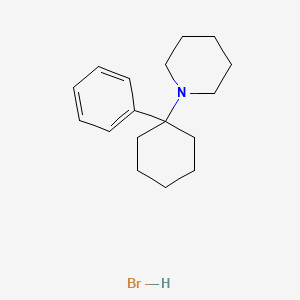

Phenylcyclidine hydrobromide

Description

Phencyclidine hydrobromide (chemical formula: C₁₇H₂₅N·HBr, molecular weight: 324.3 g/mol) is the hydrobromide salt form of phencyclidine, a synthetic arylcyclohexylamine compound. It is structurally characterized by a cyclohexane ring bonded to a piperidine moiety and a phenyl group, forming the core 1-(1-phenylcyclohexyl)piperidine structure . The hydrobromide salt enhances the compound’s stability and solubility for pharmaceutical or research applications. Phencyclidine hydrobromide is historically associated with the brand names Sernyl and Sernylan, though its clinical use has been largely discontinued due to psychotomimetic side effects .

Key identifiers for this compound include CAS 25253-44-5 and NSC 40902. The anhydrous base constitutes 75.1% of the hydrobromide salt by mass, reflecting the significant contribution of the bromide counterion to its molecular weight .

Properties

CAS No. |

2981-31-9 |

|---|---|

Molecular Formula |

C17H26BrN |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

1-(1-phenylcyclohexyl)piperidine;hydrobromide |

InChI |

InChI=1S/C17H25N.BrH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H |

InChI Key |

NIWLZFCGPBHMQN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |

Other CAS No. |

2981-31-9 |

Related CAS |

77-10-1 (Parent) |

Synonyms |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Molecular Weight and Counterion Impact :

The hydrobromide salt has a higher molecular weight (324.3 vs. 279.9 g/mol) due to bromine’s greater atomic mass compared to chlorine. This difference affects molar potency; a higher mass of the hydrobromide salt is required to deliver an equivalent dose of the active base compared to the hydrochloride form .

Anhydrous Base Proportion :

Phencyclidine hydrochloride contains 87.0% anhydrous base by mass, whereas the hydrobromide salt contains only 75.1%. This disparity is critical in pharmaceutical formulation, as the hydrochloride form provides a higher concentration of the active compound per unit mass .

Regulatory and Commercial Context :

Both salts share overlapping identifiers (e.g., NSC 40902) and brand names (Sernylan), suggesting interchangeable use in certain historical applications. However, the hydrochloride salt has additional identifiers (e.g., CI 395), indicating broader regulatory recognition .

Structural Analogues and Broader Context:

While phencyclidine derivatives (e.g., ketamine) exist, the provided evidence focuses solely on its salts. Other hydrobromide/hydrochloride pairs in pharmacology, such as galantamine hydrobromide () or fexofenadine hydrochloride (), demonstrate similar counterion-dependent property variations.

Q & A

What are the established synthetic protocols for Phenylcyclidine hydrobromide, and how can their reproducibility be ensured?

Basic Research Question

Synthesis routes for arylcyclohexylamines like this compound often involve multi-step reactions, including cyclohexylamine derivatization and salt formation. Reproducibility hinges on strict adherence to documented protocols, such as those used for structurally similar compounds (e.g., 3-fluoro PCP hydrochloride) . Key steps include:

- Purification : Column chromatography or recrystallization to achieve ≥95% purity.

- Characterization : NMR, FTIR, and mass spectrometry to confirm molecular identity.

- Documentation : Detailed experimental logs (e.g., solvent ratios, reaction times) to align with guidelines for replicable methods .

How can researchers resolve contradictions in reported thermal stability data for this compound?

Advanced Research Question

Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from differing analytical conditions. Methodological solutions include:

- Variable-Temperature IR Spectroscopy : Monitor structural integrity across a temperature gradient (e.g., 303–523 K) to identify phase transitions or degradation pathways .

- Statistical Validation : Use tools like SPSS to compare datasets, applying Student’s t-test for significance (p < 0.05) .

- Replication Studies : Independently reproduce experiments under controlled humidity and inert atmospheres to isolate environmental variables .

Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Basic Research Question

A multi-modal approach ensures comprehensive analysis:

- Spectroscopy : FTIR for functional group identification (e.g., C=C stretching at ~1600 cm⁻¹) .

- Crystallography : X-ray diffraction to resolve absolute configurations, as demonstrated in bromolythranine hydrobromide studies .

- Chromatography : HPLC-MS for purity assessment and detection of byproducts .

Documentation should follow journal guidelines, with raw data archived in supplementary materials .

What experimental design considerations are critical when investigating the pharmacological mechanisms of this compound in vitro?

Advanced Research Question

Key factors include:

- Cell Line Selection : Use validated models (e.g., hepatocytes for metabolic studies) with appropriate controls .

- Dose-Response Curves : Establish EC₅₀ values using serial dilutions to avoid cytotoxicity artifacts.

- Ethical Compliance : Adhere to institutional review protocols for human-derived cell lines, as outlined in biomedical research frameworks .

- Data Triangulation : Combine qPCR, ELISA, and flow cytometry to validate molecular targets .

How should researchers conduct a systematic literature review to identify gaps in this compound research?

Basic Research Question

Follow structured frameworks:

- PICO/FINER Criteria : Define populations (e.g., animal models), interventions (dosage ranges), and outcomes (behavioral effects) to refine search terms .

- Source Evaluation : Prioritize primary literature (e.g., Journal of Pharmacology and Experimental Therapeutics) over reviews to avoid bias .

- Gap Analysis : Map existing studies to highlight under-explored areas (e.g., long-term neurochemical effects) .

What strategies optimize chromatographic separation parameters for this compound in complex matrices?

Advanced Research Question

Optimization requires iterative testing:

- Mobile Phase : Adjust pH and organic solvent ratios (e.g., acetonitrile:buffer) to improve peak resolution.

- Column Selection : Use C18 columns with ≤5 µm particle size for enhanced sensitivity .

- Matrix Cleanup : Solid-phase extraction (SPE) to remove interferents from biological samples .

Validate methods using spike-recovery experiments and inter-laboratory comparisons .

How can researchers integrate computational modeling with experimental data to predict this compound’s receptor binding affinity?

Advanced Research Question

Combine in silico and in vitro approaches:

- Docking Simulations : Use tools like AutoDock to model interactions with NMDA receptors.

- Binding Assays : Radioligand displacement studies to correlate computational predictions with empirical IC₅₀ values .

- Data Reconciliation : Apply multivariate regression to refine force field parameters in molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.